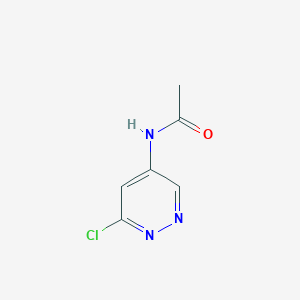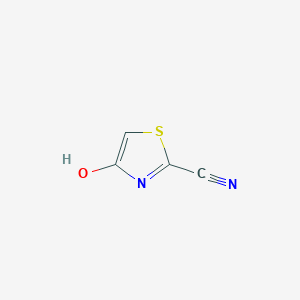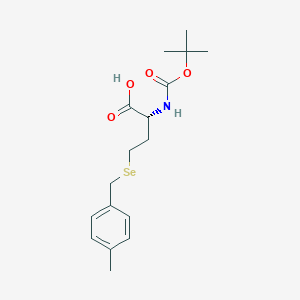
Boc-D-HomoSec(pMeBzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a D-homoserine residue, and a para-methylbenzyl (pMeBzl) side chain. This unique structure makes it a valuable building block in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homoserine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-homoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Side Chain: The para-methylbenzyl (pMeBzl) side chain is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected D-homoserine with para-methylbenzyl bromide in the presence of a base like sodium hydride.
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to increase efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: Boc-D-HomoSec(pMeBzl)-OH can undergo oxidation reactions, particularly at the para-methylbenzyl side chain, forming para-methylbenzyl alcohol or para-methylbenzaldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding D-HomoSec(pMeBzl)-OH.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc protecting group.
Substitution: Sodium hydride or other strong bases are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Para-methylbenzyl alcohol, para-methylbenzaldehyde.
Reduction: D-HomoSec(pMeBzl)-OH.
Substitution: Various functionalized derivatives of this compound.
科学的研究の応用
Chemistry: Boc-D-HomoSec(pMeBzl)-OH is widely used in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. Its incorporation into peptides can help elucidate the roles of specific amino acid residues in biological processes.
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to introduce specific functional groups allows for the design of peptides with enhanced stability, bioavailability, and target specificity.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. Its unique structure enables the production of peptides with improved pharmacokinetic properties.
作用機序
The mechanism of action of Boc-D-HomoSec(pMeBzl)-OH is primarily related to its role as a building block in peptide synthesis The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites
Molecular Targets and Pathways: As a synthetic amino acid derivative, this compound does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with specific proteins, enzymes, and receptors, influencing various biological pathways.
類似化合物との比較
Boc-D-HomoSer-OH: Similar to Boc-D-HomoSec(pMeBzl)-OH but lacks the para-methylbenzyl side chain.
Boc-D-HomoThr-OH: Contains a threonine residue instead of homoserine.
Boc-D-HomoCys-OH: Contains a cysteine residue instead of homoserine.
Uniqueness: this compound is unique due to the presence of the para-methylbenzyl side chain, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis, enabling the design of peptides with specific properties and functions.
特性
分子式 |
C17H25NO4Se |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(2R)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChIキー |
SBTSPTQWQDAMOY-CQSZACIVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
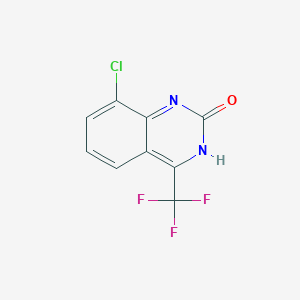

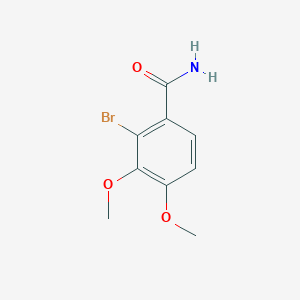
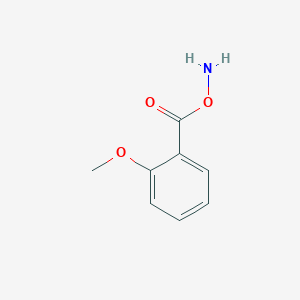
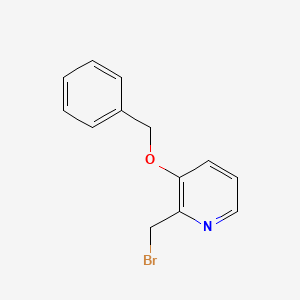
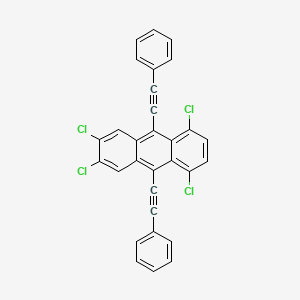
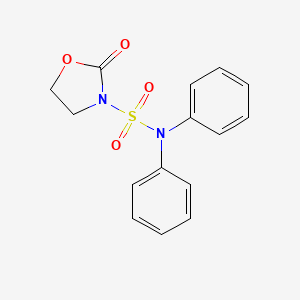
![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)


